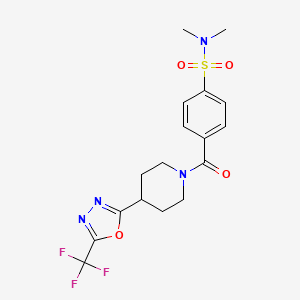![molecular formula C7H5BrClNO B2535763 2-Bromofuro[3,2-b]pyridine hydrochloride CAS No. 2126162-72-7](/img/structure/B2535763.png)
2-Bromofuro[3,2-b]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromofuro[3,2-b]pyridine hydrochloride is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Bromofuro[3,2-b]pyridine hydrochloride consists of a pyridine ring fused with a furan ring, with a bromine atom attached to the second carbon of the furan ring . The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the pyridine nitrogen .Physical And Chemical Properties Analysis
2-Bromofuro[3,2-b]pyridine hydrochloride has a molecular weight of 234.48 g/mol .Applications De Recherche Scientifique
- Explanation : Researchers use this compound as a building block to create more complex molecules with diverse structures. By incorporating it into heterocyclic frameworks, they can explore novel chemical reactions and develop functional materials .
- Context : The unique fused pyridine-furan ring system in 2-Bromofuro[3,2-b]pyridine hydrochloride may offer interesting biological activities. Researchers explore its interactions with biological targets, aiming to develop new therapeutic agents .
- Examples : It can participate in cross-coupling reactions, cyclizations, and other transformations to create complex organic molecules. Its reactivity and stability make it a versatile reagent .
- Focus : Applications include organic semiconductors, luminescent materials, and sensors. The unique fused ring system contributes to its electronic properties, making it interesting for material design .
- Rationale : The heterocyclic structure and halogen substitution may influence its bioactivity against pests or pathogens. Studies aim to optimize its efficacy while minimizing environmental impact .
- Areas : These studies cover aspects like absorption spectra, fluorescence behavior, and excited-state dynamics. Understanding its light-absorbing and emitting properties is crucial for applications in optoelectronics and imaging .
Heterocyclic Synthesis
Medicinal Chemistry
Organic Synthesis
Materials Science
Agrochemical Research
Photophysical Studies
Orientations Futures
Propriétés
IUPAC Name |
2-bromofuro[3,2-b]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO.ClH/c8-7-4-5-6(10-7)2-1-3-9-5;/h1-4H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTBMLDJADVPAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(O2)Br)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromofuro[3,2-b]pyridine hydrochloride | |
CAS RN |
2126162-72-7 |
Source


|
| Record name | 2-bromofuro[3,2-b]pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2535684.png)

![Ethyl 2-[6-bromo-2-(cyclopropanecarbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2535687.png)


![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2535690.png)



![5-benzyl-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2535702.png)
